molecular formula C33H45ClN4O9 E B1684461 IRINOTECAN HYDROCHLORIDE Trihydrate CAS No. 136572-09-3

IRINOTECAN HYDROCHLORIDE Trihydrate

Cat. No. B1684461
M. Wt: 677.2 g/mol
InChI Key: KLEAIHJJLUAXIQ-JDRGBKBRSA-N
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Description

Irinotecan hydrochloride trihydrate, also known as CPT 11, is a compound within the camptothecin family . It is an inhibitor of Topo I (topoisomerase I) involved in cellular DNA replication and transcription . As a Topo I inhibitor, Irinotecan inhibits the religation step of the enzyme’s normal action, inducing single-stranded DNA breaks . It is an antineoplastic enzyme inhibitor primarily used in the treatment of colorectal cancer .


Synthesis Analysis

The synthesis of Irinotecan involves several steps. One method involves the use of hydrogen chloride and water in ethanol at 75 - 80°C . The mixture is heated until all components dissolve, then cooled to 65°C and seed crystals are added .


Molecular Structure Analysis

The molecular formula of Irinotecan hydrochloride trihydrate is C33H41ClN4O7 . More detailed structural information can be found in databases like ChemSpider and PubChem .


Chemical Reactions Analysis

Irinotecan undergoes a shift of the 355/368 nm-peak at very low pH (0.2) to 400 nm . This shift establishes a linear relationship between absorbance at 400 nm and irinotecan concentration in dilutions of an irinotecan solution for injection .


Physical And Chemical Properties Analysis

Irinotecan hydrochloride trihydrate has a molecular weight of 641.2 g/mol . It has 3 hydrogen bond donors and 9 hydrogen bond acceptors . The exact mass and monoisotopic mass are 640.2663774 g/mol . The topological polar surface area is 114 Ų .

Safety And Hazards

Irinotecan hydrochloride trihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Oral administration of irinotecan is being explored, with a phase I, dose-escalating study assessing safety, tolerability, pharmacokinetics, and efficacy of an oral irinotecan formulation . New regimens and administration schedules are under investigation to reduce the adverse effects that limit irinotecan use .

properties

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6.ClH.3H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;3*1H2/t33-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEAIHJJLUAXIQ-JDRGBKBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45ClN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60929485
Record name Irinotecan hydrochloride trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60929485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camptosar

CAS RN

136572-09-3
Record name Irinotecan hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136572093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irinotecan hydrochloride trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60929485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester, hydrochloride, hydrate (1:1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IRINOTECAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/042LAQ1IIS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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